molecular formula C23H31ClN2O3 B2475044 2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide CAS No. 1234874-99-7

2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide

Cat. No.: B2475044
CAS No.: 1234874-99-7
M. Wt: 418.96
InChI Key: QFRVPNXIDFIFIV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H31ClN2O3 and its molecular weight is 418.96. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic organic molecule with potential applications in pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25ClN2O2C_{19}H_{25}ClN_{2}O_{2}, with a molar mass of approximately 348.87 g/mol. The structure includes a chlorophenoxy group, a piperidine moiety, and a dimethylfuran component, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The piperidine portion may interact with neurotransmitter receptors, potentially influencing central nervous system functions.
  • Enzyme Inhibition : The chlorophenoxy group could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Cell Signaling Modulation : The compound's structure allows it to participate in signaling pathways that regulate cellular processes.

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds and provide insights into the potential effects of this specific molecule.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress
Anti-inflammatoryReduces inflammation markers in animal models

Case Studies

  • Antimicrobial Activity : A study demonstrated that compounds similar to this one showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections caused by resistant strains.
  • Anticancer Properties : Research indicated that derivatives of this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This was linked to the compound's ability to activate caspase pathways, leading to programmed cell death.
  • Neuroprotective Effects : In vitro studies revealed that the compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This effect was attributed to the modulation of antioxidant enzyme activity.
  • Anti-inflammatory Effects : Animal model studies showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O3/c1-16-13-19(17(2)28-16)15-26-11-9-18(10-12-26)14-25-22(27)23(3,4)29-21-7-5-20(24)6-8-21/h5-8,13,18H,9-12,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVPNXIDFIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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